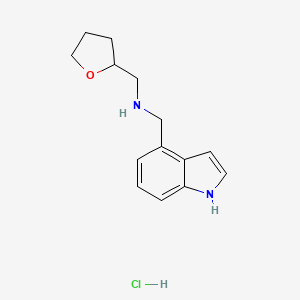

N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC11308093

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19ClN2O |

|---|---|

| Molecular Weight | 266.76 g/mol |

| IUPAC Name | N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H18N2O.ClH/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;/h1,3,5-7,12,15-16H,2,4,8-10H2;1H |

| Standard InChI Key | JLPLQNFRYSFSDE-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl |

| Canonical SMILES | C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole scaffold substituted at the 4-position with a methylamine group, which is further functionalized with a tetrahydrofuran-2-ylmethyl moiety. The hydrochloride salt enhances solubility, a critical factor for in vitro bioactivity assays. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine; hydrochloride | |

| SMILES | C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl | |

| InChIKey | JLPLQNFRYSFSDE-UHFFFAOYSA-N | |

| PubChem CID | 45596574 |

The indole nucleus contributes aromaticity and π-stacking potential, while the tetrahydrofuran ring introduces stereochemical complexity and hydrogen-bonding capacity .

Physicochemical Characteristics

Though experimental data on solubility and partition coefficients (LogP) are unavailable, analog compounds suggest moderate hydrophilicity due to the tertiary amine and hydrochloride salt. For instance, N-methyl-1-(tetrahydrofuran-2-yl)methanamine (a structural analog) is a liquid at room temperature (density: ~1.0 g/cm³), hinting at similar physical behavior for the target compound .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the indole and tetrahydrofuran precursors:

-

Nucleophilic Substitution: Coupling of 1H-indol-4-ylmethanamine with 2-(chloromethyl)tetrahydrofuran under basic conditions.

-

Reductive Amination: Alternative routes may employ ketone intermediates reduced with sodium cyanoborohydride.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed via elemental analysis and mass spectrometry.

Research Context and Mechanistic Insights

Structural Optimization Trends

Modifications to the tetrahydrofuran ring (e.g., fluorination or methylation) could enhance metabolic stability. For instance, trifluoromethyl substitutions improved the potency of GSTO1 inhibitors by 10-fold . Similarly, replacing the indole with a 1-methylimidazole group increased LogP in analog 2402828-95-7 (LogP: 2.43) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume